CHS-111 was developed in the context of research focused on modulating oxidative stress and inflammation. It falls under the category of small molecule inhibitors, specifically targeting reactive oxygen species production in immune cells. This classification positions it as a potential therapeutic agent in conditions characterized by oxidative stress, such as chronic inflammatory diseases.
The synthesis of CHS-111 involves several key steps that are typical for the creation of indazole derivatives. While specific detailed protocols may vary, the general approach includes:
The precise conditions, including temperature, reaction time, and concentration of reactants, are critical for optimizing yield and purity.
The molecular structure of CHS-111 can be described as follows:
Crystallographic studies suggest that CHS-111 exhibits a planar structure conducive to interaction with biological targets, enhancing its efficacy as an inhibitor.
CHS-111 primarily participates in reactions that modulate oxidative stress within biological systems. Key reactions include:
These interactions highlight its role in altering cellular responses to inflammatory stimuli.
The mechanism of action for CHS-111 involves several critical steps:
This multi-faceted mechanism underscores its potential therapeutic applications in managing oxidative stress-related conditions.
The physical and chemical properties of CHS-111 are crucial for understanding its behavior in biological systems:
These properties influence its formulation and delivery in therapeutic contexts.
CHS-111 has several promising applications in scientific research and medicine:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2